molecular formula C12H13NO3 B14452569 2,3-Morpholinedione, 4,5-dimethyl-6-phenyl-, (5S,6R)- CAS No. 78927-93-2

2,3-Morpholinedione, 4,5-dimethyl-6-phenyl-, (5S,6R)-

Cat. No.: B14452569
CAS No.: 78927-93-2
M. Wt: 219.24 g/mol
InChI Key: APLZFAOVXIKLKF-WPRPVWTQSA-N
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Description

2,3-Morpholinedione, 4,5-dimethyl-6-phenyl-, (5S,6R)- is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by its morpholine ring structure, which is substituted with dimethyl and phenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Morpholinedione, 4,5-dimethyl-6-phenyl-, (5S,6R)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Morpholinedione, 4,5-dimethyl-6-phenyl-, (5S,6R)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinedione derivatives .

Scientific Research Applications

2,3-Morpholinedione, 4,5-dimethyl-6-phenyl-, (5S,6R)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Morpholinedione, 4,5-dimethyl-6-phenyl-, (5S,6R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-3-phenyl-2,5-pyrrolidinedione
  • 4-(2-Pyridinyl)-3,5-morpholinedione
  • 4-(5-Fluoro-2-methylphenyl)-3,5-morpholinedione
  • 6-Hydroxymethyl-1,3-dimethyl-piperazine-2,5-dione
  • 4-Benzyl-3,5-morpholinedione

Uniqueness

2,3-Morpholinedione, 4,5-dimethyl-6-phenyl-, (5S,6R)- is unique due to its specific stereochemistry and the presence of both dimethyl and phenyl substituents on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

78927-93-2

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(5S,6R)-4,5-dimethyl-6-phenylmorpholine-2,3-dione

InChI

InChI=1S/C12H13NO3/c1-8-10(9-6-4-3-5-7-9)16-12(15)11(14)13(8)2/h3-8,10H,1-2H3/t8-,10-/m0/s1

InChI Key

APLZFAOVXIKLKF-WPRPVWTQSA-N

Isomeric SMILES

C[C@H]1[C@H](OC(=O)C(=O)N1C)C2=CC=CC=C2

Canonical SMILES

CC1C(OC(=O)C(=O)N1C)C2=CC=CC=C2

Origin of Product

United States

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